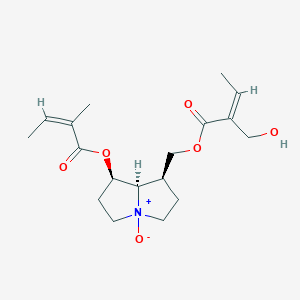
Sarracine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarracine N-oxide can be synthesized through the oxidation of its parent compound, Sarracine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the N-oxide product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch reactors . The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Sarracine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium perborate in acetic acid.
Reduction: Sodium borohydride and other mild reducing agents.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced forms of Sarracine, and substituted pyrrolizidine alkaloids .
Scientific Research Applications
Sarracine N-oxide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sarracine N-oxide involves its interaction with cellular targets and pathways. The N-oxide group is known for its redox reactivity, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making this compound a potential anticancer agent . Additionally, the compound’s ability to form strong hydrogen bonds and its polar nature contribute to its biological activity .
Comparison with Similar Compounds
Sarracine N-oxide can be compared with other similar pyrrolizidine alkaloids, such as:
Punctanecine: (CAS#145204-91-7)
Sarracine: (CAS#2492-09-3)
Neosarracine: (CAS#136173-26-7)
Racemodine: (CAS#147554-28-7)
Neosarranicine: (CAS#136173-27-8)
Sarranicine: (CAS#136173-25-6)
Scorpioidine: (CAS#80405-18-1)
7-Acetylscorpioidine: (CAS#80405-17-0)
Anadoline N-oxide: (CAS#28513-29-3)
These compounds share structural similarities with this compound but differ in their functional groups and physicochemical properties.
Properties
Molecular Formula |
C18H27NO6 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-,19?/m1/s1 |
InChI Key |
MUIDVKVQYZTVRF-SSUMPPNJSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















